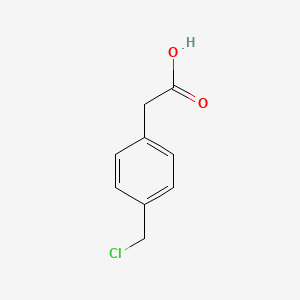

4-(Chloromethyl)phenylacetic acid

Vue d'ensemble

Description

4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by a phenyl ring substituted with a chloromethyl group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)phenylacetic acid can be synthesized through the chlorination of methylphenylacetic acid. One common method involves reacting methylphenylacetic acid with chlorine gas in an inert solvent under photoirradiation or in the presence of a radical initiator . This method avoids the use of toxic sulfuryl chloride and achieves high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the chlorination of methylphenylacetic acid using chlorine gas, with careful control of reaction parameters to minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylacetic acid.

Substitution: Formation of various substituted phenylacetic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-Cancer Properties

One of the notable applications of 4-(chloromethyl)phenylacetic acid is its role as a potential therapeutic agent in the treatment of estrogen-sensitive breast cancer. Research indicates that it can inhibit estrogen-induced mammary tumor formation in transgenic mouse models, suggesting its utility as an adjunct in cancer therapy . The mechanism involves antagonism of estrogen receptor activity, which is crucial for the growth of certain breast cancers.

Neuroblastoma Treatment

In vitro studies have shown that this compound exhibits growth-inhibitory effects on human neuroblastoma cells. When combined with retinoids, it enhances the cytotoxicity against these cancer cells, indicating its potential as part of combination therapies for neuroblastoma .

Synthetic Organic Chemistry

Synthesis of Pharmaceutical Intermediates

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of drugs such as camylofin and phenacemide, which are important in treating different medical conditions . The compound's ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

| Compound | Uses |

|---|---|

| Camylofin | Antispasmodic drug |

| Phenacemide | Anticonvulsant |

| Triafungin | Antifungal agent |

Chemical Reactions and Transformations

Reactivity and Derivatization

The chloromethyl group in this compound allows for further chemical modifications. For instance, it can be transformed into various esters and amides, expanding its utility in synthetic chemistry . This reactivity is exploited to develop new compounds with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Breast Cancer Studies : A study published in "Cancer Letters" demonstrated that treatment with this compound significantly reduced tumor formation in estrogen-sensitive models, highlighting its potential as a therapeutic agent .

- Neuroblastoma Research : Research featured in the "British Journal of Cancer" indicated that this compound could effectively induce apoptosis in neuroblastoma cells when used alongside retinoids .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)phenylacetic acid involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for diverse chemical transformations. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Phenylacetic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-Bromomethylphenylacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

4-Methylphenylacetic acid: Lacks the halogen substituent, resulting in different chemical properties.

Uniqueness: 4-(Chloromethyl)phenylacetic acid is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry .

Activité Biologique

4-(Chloromethyl)phenylacetic acid (CAS Number: 56066-91-2) is an organic compound with significant potential in various biological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 184.620 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 332.2 ± 22.0 °C at 760 mmHg

- Flash Point : 154.7 ± 22.3 °C

This compound can participate in various biochemical reactions, including nucleophilic substitution and free radical reactions. Its chloromethyl group enhances its reactivity, making it a useful intermediate in organic synthesis and potentially in drug development .

Antimicrobial Properties

Research indicates that phenylacetic acid derivatives, including this compound, exhibit antimicrobial activity. The presence of the chloromethyl group may enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration and interaction with microbial targets .

Anti-inflammatory Effects

Studies have shown that phenylacetic acid derivatives can modulate inflammatory responses. The structural modifications in compounds like this compound may influence their ability to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Enantioselective Reactions

The compound has been utilized in enantioselective alkylation processes, demonstrating its utility in synthesizing chiral compounds. Such reactions are crucial in the pharmaceutical industry for producing drugs with specific stereochemistry, which can significantly affect their biological activity and efficacy .

Case Study 1: Synthesis of MDM2 Inhibitors

In a study focused on developing inhibitors for the murine double minute 2 (MDM2), researchers explored various derivatives of phenylacetic acids, including those with chloromethyl substitutions. The findings indicated that these compounds could effectively inhibit MDM2, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of various phenylacetic acid derivatives against common bacterial strains. Results showed that compounds with halogen substitutions, such as chloromethyl groups, exhibited increased antibacterial activity compared to their non-substituted counterparts .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Enhanced activity against bacterial strains | Potential for developing new antibiotics |

| Anti-inflammatory Effects | Modulation of cytokine production | Therapeutic applications in inflammatory diseases |

| Enantioselective Alkylation | High enantioselectivity achieved in synthesis | Importance in chiral drug development |

Propriétés

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNLILROAPGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437997 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-91-2 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.